REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+]>O>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+:6].[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1.2,4.5.6|
|
Name
|
Disodium hydrogenphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphosphate Na4P2O7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
becomes anhydrous at 100°
|
Name
|
Disodium hydrogenphosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
phosphoric acid
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+]>O>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+:6].[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1.2,4.5.6|
|
Name
|
Disodium hydrogenphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
Na2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphosphate Na4P2O7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
becomes anhydrous at 100°
|
Name
|
Disodium hydrogenphosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
phosphoric acid
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |